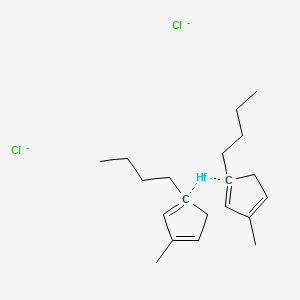
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride is an organometallic compound that combines the properties of cyclopentadiene derivatives with hafnium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride typically involves the reaction of 1-butyl-3-methylcyclopenta-1,3-diene with hafnium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of 1-butyl-3-methylcyclopenta-1,3-diene: This can be synthesized by reacting 3-tert-butylcyclopentenone with methyl magnesium bromide in diethyl ether under a nitrogen atmosphere.
Reaction with Hafnium Tetrachloride: The prepared 1-butyl-3-methylcyclopenta-1,3-diene is then reacted with hafnium tetrachloride in a suitable solvent like toluene or THF (tetrahydrofuran) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key to industrial production is maintaining the purity and yield of the product, which is achieved through optimized reaction conditions and purification techniques such as distillation under reduced pressure.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The hafnium center can undergo substitution reactions with other ligands.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of hafnium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and phosphines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various hafnium complexes, while oxidation reactions can produce hafnium oxides .
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Chemistry: It serves as a model compound for studying the behavior of hafnium complexes in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride involves the coordination of the cyclopentadiene ligand to the hafnium center. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride: Similar in structure but contains zirconium instead of hafnium.
1-tert-butyl-3-methylcyclopenta-1,3-diene: A precursor in the synthesis of the hafnium compound.
Uniqueness
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride is unique due to the presence of hafnium, which imparts distinct catalytic properties compared to its zirconium counterpart. The hafnium center provides different electronic and steric effects, influencing the reactivity and stability of the compound .
Eigenschaften
Molekularformel |
C20H32Cl2Hf-2 |
|---|---|
Molekulargewicht |
521.9 g/mol |
IUPAC-Name |
1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Hf/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6,8H,3-5,7H2,1-2H3;2*1H;/p-2 |
InChI-Schlüssel |
XGKYIBOCJVCTBG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC1=CC(=CC1)C.CCCCC1=CC(=CC1)C.[Cl-].[Cl-].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


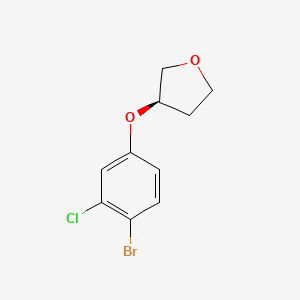
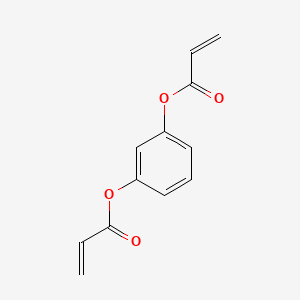
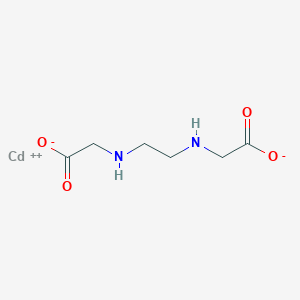
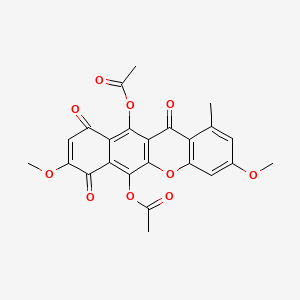
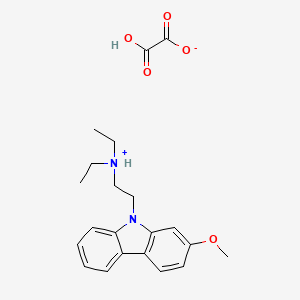


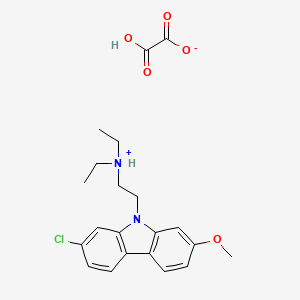
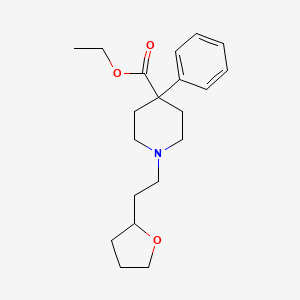

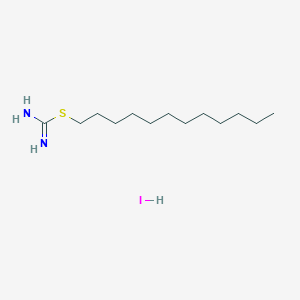
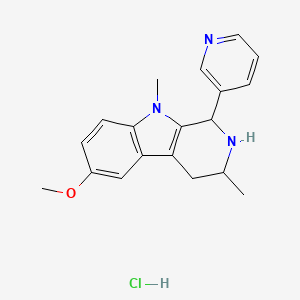
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

